molecular formula C22H20N2O2S B188426 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one CAS No. 88735-57-3

7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No. B188426
CAS RN: 88735-57-3
M. Wt: 376.5 g/mol
InChI Key: YKNIIMNCTBQZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one, also known as DAPTA, is a small molecule that has attracted significant attention in scientific research due to its unique properties. DAPTA is a fluorescent compound that has been widely used as a tool for studying protein-protein interactions, as well as for the development of biosensors and diagnostic assays.

Mechanism Of Action

The mechanism of action of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves the selective binding of the compound to specific proteins. This binding can lead to a variety of biochemical and physiological effects, depending on the protein being targeted.

Biochemical And Physiological Effects

7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects, depending on the protein being targeted. For example, 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been shown to inhibit the binding of HIV-1 Env to CD4, which can prevent viral entry into host cells. 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has also been shown to inhibit the formation of amyloid fibrils, which are associated with a variety of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one in lab experiments is its selectivity for specific proteins. This allows researchers to study the interactions between proteins in a highly specific manner. However, one limitation of using 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is its relatively high cost compared to other fluorescent compounds.

Future Directions

There are many potential future directions for the use of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one in scientific research. One area of focus is the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based biosensors and diagnostic assays for the detection of other viral infections, such as Zika virus and Ebola virus. Another area of focus is the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one could be used as a tool for studying the interactions between other proteins, including those involved in cancer and autoimmune diseases.

Synthesis Methods

7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one can be synthesized using a variety of methods, including the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with diethylamine, followed by the addition of 7-hydroxy-2H-chromen-2-one. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.

Scientific Research Applications

7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been widely used in scientific research due to its ability to selectively bind to a variety of proteins, including the HIV-1 envelope glycoprotein (Env). This has led to the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based biosensors and diagnostic assays for the detection of HIV-1. 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has also been used as a tool for studying protein-protein interactions, including the interactions between Env and its cellular receptor, CD4.

properties

CAS RN

88735-57-3

Product Name

7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one

InChI

InChI=1S/C22H20N2O2S/c1-3-24(4-2)17-11-10-16-12-18(22(25)26-20(16)13-17)19-14-27-21(23-19)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3

InChI Key

YKNIIMNCTBQZSP-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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